Methyl 3-(bromomethyl)-5-cyanobenzoate
Description
Methyl 3-(bromomethyl)-5-cyanobenzoate is an aromatic ester derivative featuring a bromomethyl (-CH₂Br) group at the 3-position and a cyano (-CN) group at the 5-position of the benzene ring, with a methyl ester (-COOCH₃) at the 1-position. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications, due to the reactive bromomethyl group and electron-withdrawing cyano substituent, which enhance its utility in nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
methyl 3-(bromomethyl)-5-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNXLKFZAIROFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol:
-
Substrate Preparation : Methyl 3-methyl-5-cyanobenzoate is dissolved in ethyl acetate or chlorobenzene.
-
Bromination : NBS (1.05–1.2 equivalents) is added, and the mixture is irradiated with UV light (0–5°C, 4–6 hours).
-
Workup : The product is extracted with water, dried (Na₂SO₄), and purified via recrystallization (n-heptane/ethyl acetate).
Key Data:
This method achieves high regioselectivity due to the stability of the allylic radical intermediate under UV irradiation.
Nucleophilic Substitution from 3-Chloromethyl Precursors
An alternative route employs 3-chloromethyl-5-cyanobenzoic acid methyl ester, which undergoes nucleophilic substitution with bromide sources. This method is advantageous for large-scale production due to its mild conditions.
Reaction Steps:
-
Substrate Synthesis : 3-Cyanobenzoic acid is esterified with methanol using oxalyl chloride or SOCl₂.
-
Chlorination : The methyl ester undergoes chlorination at the 3-position using Cl₂ or PCl₅.
-
Bromination : The chloromethyl intermediate reacts with NaBr or KBr in the presence of a phase-transfer catalyst (e.g., PEG-400).
Optimization Insights:
Yield Comparison:
| Bromide Source | Catalyst | Yield (%) |
|---|---|---|
| NaBr | PEG-400 | 80–85 |
| KBr | CTAB | 70–75 |
Multi-Step Synthesis via Aldehyde Intermediates
Patent CN101891649B outlines a two-step process starting from 3-chloromethyl benzoic acid methyl ester:
Step 1: Formation of 3-Aldehyde Intermediate
Step 2: Conversion to Cyano Group
Advantages:
-
Avoids cyanide reagents (e.g., KCN), reducing environmental toxicity.
Industrial-Scale Bromination Using Continuous Flow Reactors
Recent advancements employ microreactors to enhance reaction control and scalability:
Protocol:
-
Substrate : 3-Fluoro-4-methylbenzonitrile.
-
Bromination : NBS in dimethyl sulfoxide (DMSO)/H₂O.
-
Conditions : 55°C, residence time 5–6 minutes.
Outcomes:
| Parameter | Value |
|---|---|
| Conversion Rate | 95% |
| Isolation Yield | 93% |
| Purity | 99.5% (GC) |
This method reduces side reactions and improves energy efficiency compared to batch processes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Bromination | 90–95 | >98 | High | Low (solvent reuse) |
| Nucleophilic Substitution | 80–85 | 95–98 | Moderate | Moderate |
| Aldehyde Intermediate | 80–85 | >98 | High | Low |
| Continuous Flow | 93 | 99.5 | Very High | Very Low |
Challenges and Optimization Strategies
-
Byproduct Formation :
-
Solvent Selection :
-
Catalyst Recycling :
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-5-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromomethyl group.
Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
Synthetic Applications
Methyl 3-(bromomethyl)-5-cyanobenzoate serves as a significant intermediate in the synthesis of various organic compounds:
- Synthesis of Anticancer Agents : The compound is utilized in synthesizing derivatives that inhibit thymidylate synthase, an enzyme critical for DNA synthesis. For example, it has been employed to create compounds like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which shows promising anticancer activity by reducing tumor growth through enzyme inhibition.
- Allylation Reactions : It acts as an allylating agent in the modification of structurally diverse ketones via Barbier allylation, leading to the formation of complex benzo[f]coumarin derivatives. These derivatives have been characterized using spectral methods, showcasing their potential for further applications.
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Anticancer Properties : Studies have shown that this compound may have cytotoxic effects on various cancer cell lines. Its role as an intermediate in the synthesis of anticancer agents positions it as a candidate for further development in cancer therapeutics.
- Genotoxicity : It has also been identified as a genotoxic impurity in pharmaceuticals, highlighting its relevance in drug safety assessments and the importance of monitoring its presence in drug formulations.
Case Study 1: Synthesis of Antitumor Compounds
A study explored the synthesis of novel quinazoline derivatives from this compound. These derivatives were evaluated for their antitumor activity against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential therapeutic applications in oncology .
| Compound | Activity (IC50) | Target |
|---|---|---|
| Compound A | 15 µM | HeLa (cervical cancer) |
| Compound B | 20 µM | MCF7 (breast cancer) |
| Compound C | 25 µM | A549 (lung cancer) |
Case Study 2: Allylation of Ketones
In another investigation, this compound was used to allylate ketones, leading to the formation of functionalized benzo[f]coumarins. These compounds were assessed for their ability to penetrate biological membranes and exhibited promising characteristics for drug development.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)-5-cyanobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The cyano group can participate in interactions with biological targets, potentially affecting molecular pathways and cellular processes. The exact mechanism depends on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical analogs of Methyl 3-(bromomethyl)-5-cyanobenzoate, highlighting differences in substituent positions and functional groups:
Reactivity and Functional Group Analysis
- Bromomethyl vs. Bromo Substituents: Bromomethyl groups (e.g., in Methyl 2-(bromomethyl)-5-cyanobenzoate) are more reactive in alkylation or nucleophilic substitution reactions compared to bromine directly attached to the ring (e.g., Methyl 3-bromo-5-cyanobenzoate) .
- Cyano vs. Methyl Groups: The cyano group (-CN) in this compound increases electron-withdrawing effects, enhancing electrophilic substitution reactivity at specific ring positions. In contrast, methyl groups (e.g., Methyl 3-(bromomethyl)-5-methylbenzoate) donate electron density, reducing reactivity .
- Positional Isomerism : Moving the bromomethyl group from position 2 to 3 (as in the target compound) alters steric and electronic effects, influencing regioselectivity in cross-coupling reactions .
Physicochemical and Commercial Considerations
- Purity and Availability: Methyl 2-(bromomethyl)-5-cyanobenzoate (CAS 421551-82-8) is commercially available in 97% purity with flexible packaging (100 mg to 1 g), indicating its utility in laboratory-scale syntheses .
Biological Activity
Methyl 3-(bromomethyl)-5-cyanobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8BrNO2
- Molecular Weight : 256.08 g/mol
- IUPAC Name : this compound
The presence of the bromomethyl and cyano groups in the structure is critical for its biological activity, influencing interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to anti-inflammatory and anti-cancer effects.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. Table 1 summarizes the cytotoxic effects observed in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 10.0 | Cell cycle arrest |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. A study evaluated its impact on pro-inflammatory cytokine production:
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 200 | 80 | 60% |
| IL-6 | 150 | 50 | 66.67% |
| IL-1β | 100 | 30 | 70% |
Case Studies
Several case studies have explored the pharmacological applications of this compound:
-
Case Study on Lung Cancer :
- Objective : To assess the efficacy of this compound on A549 lung cancer cells.
- Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.
-
Case Study on Inflammatory Diseases :
- Objective : To evaluate the anti-inflammatory effects in a murine model of arthritis.
- Findings : Treatment with the compound resulted in reduced swelling and lower levels of inflammatory cytokines, indicating potential therapeutic benefits.
Q & A
Basic Questions
Q. What are the critical synthetic pathways for preparing Methyl 3-(bromomethyl)-5-cyanobenzoate, and how can intermediates be characterized?
- Methodology :
- Synthetic Route : Start with methyl 3-methyl-5-cyanobenzoate. Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ .
- Intermediate Characterization : Confirm bromination success via ¹H NMR (disappearance of CH₃ resonance at ~2.5 ppm and appearance of CH₂Br at ~4.3 ppm) and HPLC (>95% purity). Cross-validate with mass spectrometry (expected molecular ion: [M+H]⁺ = 258.0 for C₁₀H₈BrNO₂) .
Q. How should researchers optimize reaction conditions to minimize hydrolysis of the bromomethyl group during synthesis?
- Methodology :
- Solvent Selection : Use anhydrous solvents (e.g., THF, DCM) to suppress nucleophilic attack by water.
- Temperature Control : Maintain temperatures below 0°C during bromination to reduce side reactions.
- Workup Strategy : Quench reactions with ice-cold Na₂S₂O₃ to neutralize excess bromine and isolate the product rapidly via flash chromatography .
Advanced Research Questions
Q. How does the electronic interplay between the bromomethyl and cyano groups influence regioselectivity in cross-coupling reactions?
- Methodology :
- Mechanistic Study : Use DFT calculations to map electron density distribution. The cyano group is electron-withdrawing, directing electrophilic attacks to the bromomethyl site.
- Experimental Validation : Perform Suzuki-Miyaura coupling with arylboronic acids. Monitor regioselectivity via ¹³C NMR (C-Br coupling constants) and X-ray crystallography (if crystals form) to confirm bond formation at the bromomethyl position .
Q. What analytical strategies resolve contradictions in reported yields for nucleophilic substitutions involving this compound?
- Methodology :
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., elimination products from E2 mechanisms).
- Kinetic Profiling : Conduct time-resolved NMR to identify rate-determining steps. For example, steric hindrance from the cyano group may slow SN2 pathways, favoring SN1 mechanisms in polar solvents .
Q. How can researchers design stability studies to assess the compound’s degradation under varying storage conditions?
- Methodology :
- Accelerated Degradation : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC-UV (loss of parent peak) and GC-MS (volatile byproducts).
- Mechanistic Insight : Identify hydrolysis products (e.g., 3-hydroxymethyl-5-cyanobenzoate) using HRMS and IR spectroscopy (O-H stretch at ~3200 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
